

CH 275: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

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This technical guide provides a comprehensive overview of the available data on the solubility and stability of **CH 275** (CAS: 174688-78-9), a potent and selective agonist for the somatostatin receptor 1 (sst1). Due to the limited availability of public data, this guide combines reported values with established scientific principles for peptide analysis to offer a practical resource for the handling and evaluation of this compound.

Introduction to CH 275

CH 275 is a synthetic peptide analog of somatostatin, designed for high selectivity towards the sst1 receptor. Its primary mechanism of action involves the activation of sst1, a G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This targeted activity makes **CH 275** a valuable tool in research, particularly in studies related to neurodegenerative diseases and cancer where sst1 signaling plays a significant role.

Solubility Profile

The solubility of a peptide is a critical parameter for its formulation and in vitro/in vivo application. The available data for **CH 275** solubility is summarized below. It is important to note that peptide solubility can be influenced by factors such as pH, temperature, and the presence of salts.

Solvent System	Reported Solubility	Notes
Water	0.30 mg/mL[1]	Standard solubility in purified water.
Water with Sonication	50 mg/mL[2]	Ultrasonic agitation can significantly increase the apparent solubility in aqueous solutions.
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL[3]	CH 275 exhibits high solubility in this common organic solvent.
Ethanol	Data not available	Solubility in ethanol has not been publicly reported. As a peptide, solubility is likely to be lower than in DMSO or aqueous solutions.
Phosphate-Buffered Saline (PBS)	Data not available	Solubility in PBS is expected to be similar to that in water, but may be affected by the pH and ionic strength of the buffer.

Stability Profile

Detailed stability studies for **CH 275** are not extensively documented in publicly accessible sources. A Safety Data Sheet (SDS) for **CH 275** states that the compound is "Stable" under normal conditions[4]. However, for a comprehensive understanding of its stability, forced degradation studies are necessary. As a peptide, **CH 275** is susceptible to several degradation pathways.

General Peptide Degradation Pathways:

- Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid and asparagine residues, can occur under acidic or basic conditions.

- **Oxidation:** Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
- **Deamidation:** Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This is a common degradation pathway for peptides in solution.
- **Racemization:** The stereochemistry of amino acids can change over time, particularly at aspartic acid residues.
- **Aggregation:** Peptides can form aggregates, leading to a loss of solubility and biological activity.

Recommendations for Storage and Handling:

To ensure the stability of **CH 275**, the following storage and handling procedures are recommended based on general peptide stability principles:

- **Solid Form:** Store as a lyophilized powder at -20°C or below, protected from moisture and light.
- **In Solution:** Prepare stock solutions in a suitable solvent such as DMSO or water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term storage (days), solutions can be kept at 2-8°C.

Experimental Protocols

Detailed experimental protocols for **CH 275** are not available in the public domain. The following are generalized protocols that can be adapted for the study of **CH 275**'s solubility and stability.

Solubility Determination Protocol

Objective: To determine the solubility of **CH 275** in a specific solvent.

Materials:

- **CH 275** (lyophilized powder)

- Solvent of interest (e.g., water, DMSO, ethanol, PBS)
- Vortex mixer
- Sonicator
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or 280 nm)

Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **CH 275** to a known volume of the solvent in separate vials.
- Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Use a vortex mixer and/or sonicator to aid dissolution.
- Centrifuge the vials to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
- Prepare a series of dilutions of the filtered supernatant.
- Analyze the diluted samples by HPLC to determine the concentration of **CH 275**.
- The solubility is the concentration of the saturated solution.

Forced Degradation Study Protocol

Objective: To investigate the stability of **CH 275** under various stress conditions.

Materials:

- **CH 275** solution of known concentration
- Hydrochloric acid (HCl)

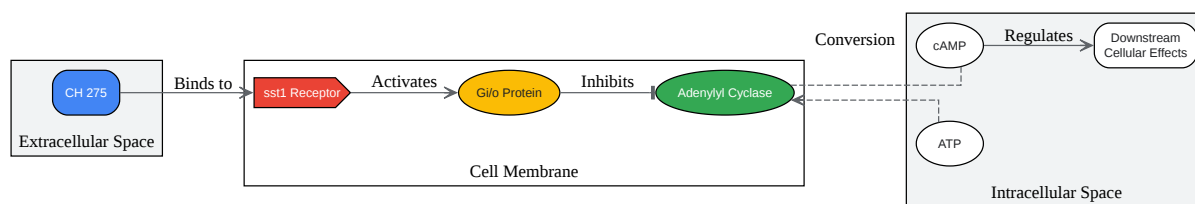
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Photostability chamber
- Oven
- HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Procedure:

- Acid Hydrolysis: Mix the **CH 275** solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Mix the **CH 275** solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
- Oxidation: Mix the **CH 275** solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
- Thermal Degradation: Store the **CH 275** solution (and solid sample) in an oven at an elevated temperature (e.g., 60°C) for a defined period.
- Photostability: Expose the **CH 275** solution (and solid sample) to light in a photostability chamber according to ICH guidelines.
- Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the intact peptide from its degradation products). Use a DAD to check for peak purity and an MS detector to identify the mass of potential degradation products.

Signaling Pathway and Visualization

CH 275 exerts its biological effects by activating the somatostatin receptor 1 (sst1). The binding of **CH 275** to sst1 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.



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Caption: Signaling pathway of **CH 275** via the sst1 receptor.

Conclusion

CH 275 is a valuable research tool with a defined solubility profile in aqueous and organic solvents. While specific stability data is limited, understanding the general degradation pathways of peptides allows for appropriate handling and storage to maintain its integrity. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals working with this potent sst1 agonist. Further studies are warranted to fully characterize the stability and degradation products of **CH 275** under various pharmaceutically relevant conditions.

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- To cite this document: BenchChem. [CH 275: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603759#ch-275-solubility-and-stability-studies]

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